1-Fluoro-3-isothiocyanato-5-methoxybenzene
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Overview
Description
1-Fluoro-3-isothiocyanato-5-methoxybenzene is an organic compound with the molecular formula C8H6FNOS It is characterized by the presence of a fluorine atom, an isothiocyanate group, and a methoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-3-isothiocyanato-5-methoxybenzene typically involves the introduction of the isothiocyanate group to a fluorinated methoxybenzene precursor. One common method includes the reaction of 1-fluoro-3-amino-5-methoxybenzene with thiophosgene (CSCl2) under controlled conditions to yield the desired isothiocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-3-isothiocyanato-5-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The isothiocyanate group can be reduced to form amines or other nitrogen-containing compounds.
Common reagents used in these reactions include amines, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-isothiocyanato-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the labeling of biomolecules due to its reactive isothiocyanate group, which can form stable bonds with proteins and peptides.
Medicine: Research is ongoing into its potential use as a diagnostic tool or therapeutic agent, particularly in the field of cancer research where isothiocyanate compounds have shown promise in targeting cancer cells.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Fluoro-3-isothiocyanato-5-methoxybenzene exerts its effects is primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The fluorine atom and methoxy group can also influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology.
Comparison with Similar Compounds
1-Fluoro-3-isothiocyanato-5-methoxybenzene can be compared to other isothiocyanate compounds such as:
Phenyl isothiocyanate: Lacks the fluorine and methoxy groups, making it less reactive in certain contexts.
4-Fluoro-3-isothiocyanatotoluene: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.
3-Methoxyphenyl isothiocyanate: Similar structure but lacks the fluorine atom, which can alter its chemical properties and applications.
The presence of the fluorine atom and methoxy group in this compound makes it unique, providing distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-fluoro-3-isothiocyanato-5-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c1-11-8-3-6(9)2-7(4-8)10-5-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZYRJOHUMZCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C=S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360899-87-1 |
Source
|
Record name | 1-fluoro-3-isothiocyanato-5-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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